molecular formula C16H19F3N4O B294810 N-[2-(pyrrolidin-1-yl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

N-[2-(pyrrolidin-1-yl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B294810
M. Wt: 340.34 g/mol
InChI Key: WKAGDRRKXMLPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(pyrrolidin-1-yl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a complex organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a pyrrolidine ring, a benzimidazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyrrolidin-1-yl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the pyrrolidine ring: This can be done through nucleophilic substitution reactions where the pyrrolidine ring is introduced to the benzimidazole core.

    Acetylation: The final step involves acetylation to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyrrolidin-1-yl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-[2-(pyrrolidin-1-yl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(pyrrolidin-1-yl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}acetamide
  • N-ethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

Uniqueness

N-[2-(pyrrolidin-1-yl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is unique due to the combination of its structural features, including the pyrrolidine ring, benzimidazole ring, and trifluoromethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C16H19F3N4O

Molecular Weight

340.34 g/mol

IUPAC Name

N-(2-pyrrolidin-1-ylethyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C16H19F3N4O/c17-16(18,19)15-21-12-5-1-2-6-13(12)23(15)11-14(24)20-7-10-22-8-3-4-9-22/h1-2,5-6H,3-4,7-11H2,(H,20,24)

InChI Key

WKAGDRRKXMLPBT-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F

Canonical SMILES

C1CCN(C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F

Origin of Product

United States

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